3-(4-Bromo-2-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
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Overview
Description
3-(4-Bromo-2-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a bromine atom and a fluorine atom on the phenyl ring, as well as a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps. One common method starts with the bromination and fluorination of a phenyl ring, followed by the introduction of the amino group and the Boc protecting group. The final step involves the formation of the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the synthesis include bromine, fluorine sources, tert-butyl chloroformate, and various catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Acidic reagents like trifluoroacetic acid are commonly used.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while deprotection reactions yield the free amino acid.
Scientific Research Applications
3-(4-Bromo-2-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in various binding interactions, while the amino group can form hydrogen bonds with target molecules. The pathways involved depend on the specific application and the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-2-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- 3-(4-Bromo-2-chlorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- 3-(4-Bromo-2-fluorophenyl)-2-amino-propanoic acid
Uniqueness
3-(4-Bromo-2-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, as well as the presence of the Boc protecting group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research applications.
Biological Activity
3-(4-Bromo-2-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a synthetic compound known for its potential biological activities, particularly in medicinal chemistry. This compound features a bromine and fluorine-substituted phenyl ring, a tert-butoxycarbonyl (Boc) protected amino group, and is often utilized in the synthesis of more complex molecules. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H19BrFNO4
- Molecular Weight : 376.22 g/mol
- CAS Number : 2139198-82-4
The biological activity of this compound is primarily associated with its ability to interact with specific enzymes and receptors. The presence of the Boc protecting group allows for selective deprotection and further functionalization, which can enhance its interaction with biological targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit or modulate the activity of enzymes involved in various biochemical pathways.
- Receptor Interaction : It can bind to receptors, altering their signaling pathways.
- Protein-Ligand Interactions : The compound may stabilize certain protein conformations or modulate protein-protein interactions.
Enzyme Inhibition Studies
Research has indicated that compounds with similar structures exhibit significant enzyme inhibitory activity. For example, studies on related arylsulfonamides have shown varying degrees of inhibition against enzymes such as ADAMTS7 and ADAMTS5, which are implicated in cardiovascular diseases.
Compound | ADAMTS7 Ki (nM) | ADAMTS5 Ki (nM) |
---|---|---|
3a | 9.0 ± 1.0 | 110 ± 40 |
3b | 50 ± 10 | 90 ± 30 |
3e | 6.0 ± 1.0 | 15 ± 4 |
These findings suggest that modifications to the phenyl ring can significantly impact the inhibitory activity against these enzymes .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the introduction of halogen substituents such as bromine and fluorine can enhance biological activity. For instance, the presence of a fluorine atom at the ortho position relative to the bromine enhances selectivity and potency against specific targets .
Case Studies
- ADAMTS7 Inhibition : A study demonstrated that modifications to the phenyl ring resulted in varied Ki values for ADAMTS7, indicating that specific substitutions can lead to improved enzyme selectivity and potency .
- Cardiovascular Implications : Compounds similar to this compound have been evaluated for their role in inhibiting proteolytic enzymes linked to atherosclerosis progression, highlighting their potential therapeutic applications .
Properties
Molecular Formula |
C14H17BrFNO4 |
---|---|
Molecular Weight |
362.19 g/mol |
IUPAC Name |
3-(4-bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19) |
InChI Key |
NFTIRUFROMIEFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Br)F)C(=O)O |
Origin of Product |
United States |
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